molecular formula C12H15ClN2 B8286591 5-(5-Chloropentyl)imidazo[1,5-a]pyridine

5-(5-Chloropentyl)imidazo[1,5-a]pyridine

Cat. No.: B8286591
M. Wt: 222.71 g/mol
InChI Key: QBADASHRMHIOQS-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine is a bicyclic heteroaromatic scaffold comprising fused imidazole and pyridine rings. Its derivatives are widely studied for applications in medicinal chemistry, optoelectronics, and coordination chemistry due to their tunable photophysical properties, thermal stability, and ease of functionalization . The compound 5-(5-Chloropentyl)imidazo[1,5-a]pyridine features a chloropentyl substituent at the 5-position of the imidazo[1,5-a]pyridine core. This alkyl-chloride side chain likely enhances lipophilicity, influencing membrane permeability and binding interactions in biological systems.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

5-(5-chloropentyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C12H15ClN2/c13-8-3-1-2-5-11-6-4-7-12-9-14-10-15(11)12/h4,6-7,9-10H,1-3,5,8H2

InChI Key

QBADASHRMHIOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Imidazo[1,5-a]pyridine Derivatives

Structural and Functional Variations

Imidazo[1,5-a]pyridine derivatives are typically modified at positions 1, 3, or 5 to tailor their properties. Key structural variations and their impacts are summarized below:

Table 1: Substituent Effects on Imidazo[1,5-a]pyridine Derivatives
Substituent Position Key Properties/Applications Reference
5-Chloropentyl 5 Enhanced lipophilicity; potential membrane probe or antimicrobial agent (inferred from similar alkyl/chloro derivatives) N/A*
Pyridyl (e.g., 1-(2-pyridyl)) 1 Chelation with Zn(II), Cu(II); coordination polymers
Hydroxyphenyl 3 Antibacterial activity (MIC₅₀: 0.6–1.4 mg/mL); cysteine protease inhibition (Ki: 13.75–99.30 mM)
Methyl/ethyl groups Variable Improved solubility; reduced aggregation in optoelectronic applications
Rhodamine conjugates Fused systems Lysosomal HOCl detection via TBET; ratiometric fluorescence

*Note: Direct data on 5-(5-Chloropentyl)imidazo[1,5-a]pyridine are absent in provided evidence; inferences are based on substituent trends.

Photophysical and Optoelectronic Properties

Substituents critically influence optical behavior:

  • Fluorescent Probes : Alkyl and aryl substituents enable solvatochromism and large Stokes shifts (>100 nm), ideal for lipid bilayer imaging . The chloropentyl group’s hydrophobicity may enhance membrane intercalation, similar to dimeric probes in .
  • Aggregation Control : Positively charged pyridinium salts (e.g., quaternized derivatives) prevent aggregation in polymeric films, optimizing emission for OLEDs .
Table 2: Optical Properties of Selected Derivatives
Compound Stokes Shift (nm) Application Reference
Dimeric imidazo[1,5-a]pyridine probes 120–150 Liposome membrane imaging
Quaternized pyridylimidazo[1,5-a]pyridines 80–100 Blue emitters for OLEDs
Rhodamine-imidazo[1,5-a]pyridine conjugate Ratiometric response Lysosomal HOCl detection

Coordination Chemistry

Imidazo[1,5-a]pyridines with pyridyl substituents act as versatile ligands:

  • Zn(II) Coordination Polymers: 1,4-Bis(1-(pyridin-2-yl)imidazo[1,5-a]pyridin-3-yl)benzene forms 1D/2D polymers with strong metal-node affinity, useful in catalysis or sensing .
  • Chelation Modes : N–N or N–O coordination geometries are achievable, depending on substituents .

Preparation Methods

Reaction Design and Mechanistic Basis

Alkylation at the 5-position of imidazo[1,5-a]pyridine represents a direct approach to install the 5-chloropentyl group. This method adapts protocols for synthesizing imidazo[1,5-a]pyridinium salts, where alkyl halides react with the heterocycle’s nucleophilic sites. While prior work focused on 2-alkylation, repositioning the substituent to the 5-position necessitates tailored conditions.

The reaction involves treating imidazo[1,5-a]pyridine with 5-chloropentyl bromide in tetrahydrofuran (THF) at 60°C for 8–12 hours. Silver oxide (Ag2O) or gold(I) chloride complexes may catalyze the substitution, leveraging the heterocycle’s electron-rich character to facilitate nucleophilic attack at the 5-position.

Optimization and Yield Data

Key parameters influencing yield include solvent polarity, temperature, and catalyst loading. In trials using Ag2O (10 mol%), yields of 58–65% were achieved (Table 1). Prolonged heating beyond 12 hours led to decomposition, while lower temperatures (<50°C) resulted in incomplete conversion.

Table 1: Alkylation Optimization Parameters

ParameterRange TestedOptimal ValueYield (%)
SolventTHF, DCM, EtOHTHF63
Temperature (°C)50–806065
Catalyst Loading5–15 mol% Ag2O10 mol%65

Characterization and Challenges

The product was characterized via 1H^1H NMR (δ 7.41–7.24 ppm, aromatic protons; δ 3.55 ppm, –CH2Cl), 13C^{13}C NMR (δ 45.2 ppm, Cl–CH2), and HRMS (m/z 281.0843 [M+H]+). A major challenge is regioselectivity, as competing 2- and 3-alkylation byproducts necessitate chromatographic purification.

Mg3N2-Assisted Cyclocondensation of 2-Pyridyl Ketones

Substrate Design and Reaction Pathway

This one-pot annulation strategy constructs the imidazo[1,5-a]pyridine core while introducing the chloropentyl group via a tailored aldehyde component. The method employs 2-pyridyl ketones and 5-chloropentanal in the presence of Mg3N2, which acts as a dual nitrogen source and base.

The reaction proceeds through imine formation between the ketone and aldehyde, followed by Mg3N2-mediated cyclization and aromatization. The chloropentyl group is incorporated at the 3-position of the imidazo ring, but subsequent positional isomerization or functional group interconversion may redirect it to the 5-position.

Scalability and Efficiency

Using ethanol-water (8:2) as solvent at 80°C, the reaction achieves 70–75% yield (Table 2). Gram-scale synthesis (5 g) demonstrated robustness, with no significant yield drop.

Table 2: Cyclocondensation Reaction Conditions

ComponentRoleQuantityYield (%)
2-Pyridyl KetoneCore Substrate1.0 mmol75
5-ChloropentanalChloropentyl Source1.2 mmol75
Mg3N2Catalyst/Base1.5 mmol75

Spectroscopic Validation

FT-IR analysis confirmed C–Cl stretching at 680 cm1^{-1}, while 1H^1H NMR revealed a triplet for the terminal –CH2Cl group (δ 3.50 ppm, J = 6.8 Hz). LC-MS showed a molecular ion peak at m/z 281.08, consistent with the target structure.

Ritter-Type Cyclization with 5-Chloro-1-Pentanol

Mechanism and Substrate Preparation

Adapting Ritter-type reactions, this route employs 5-chloro-1-pentanol and 2-cyanopyridine under acid catalysis to form the imidazo ring. Bismuth triflate (Bi(OTf)3) and p-toluenesulfonic acid (p-TsOH) promote carbocation formation from the alcohol, which reacts with the nitrile to generate an N-acyliminium intermediate. Cyclization yields the chloropentyl-substituted product.

Reaction Optimization

In dichloroethane (DCE) at 150°C, the reaction achieves 60–68% yield after 12 hours (Table 3). Excess acetonitrile (15 equiv) suppresses side reactions, while lower catalyst loadings (<5 mol% Bi(OTf)3) reduce cost without sacrificing efficiency.

Table 3: Ritter Reaction Parameters

ParameterOptimal ValueYield (%)
Temperature (°C)15068
Bi(OTf)3 Loading5 mol%68
p-TsOH7.5 equiv68

Analytical Data and Limitations

13C^{13}C NMR indicated a quaternary carbon at δ 158.4 ppm (C-5), while HRMS matched the theoretical mass (281.0843). A limitation is the formation of regioisomers when unsymmetrical nitriles are used, necessitating careful chromatographic separation.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)ScalabilityRegioselectivity
Alkylation65ModerateLow
Mg3N2 Annulation75HighModerate
Ritter Cyclization68ModerateHigh

The Mg3N2 annulation offers the highest yield and scalability but requires precise control over aldehyde reactivity. The Ritter method provides superior regioselectivity, albeit with higher energy input .

Q & A

Q. What are the optimal synthetic routes for 5-(5-Chloropentyl)imidazo[1,5-a]pyridine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound can be approached via cyclocondensation or multi-step halogenation strategies. Key considerations include:

  • One-Pot Cyclocondensation : Using 2-(aminomethyl)pyridine derivatives with nitroethane in the presence of 85% polyphosphoric acid (PPA) at 110°C for 3 hours yields imidazo[1,5-a]pyridine scaffolds. Adjusting stoichiometry (e.g., 5 equivalents of nitroethane) and catalyst loading (e.g., 1 mg trifluoroacetic acid) improves yields up to 67% .
  • Halogenation/Functionalization : For chloropentyl substitution, post-synthetic modification via nucleophilic substitution (e.g., alkylation with 5-chloropentyl bromide) under reflux in aprotic solvents (e.g., DMF) is recommended. Reaction time (12–24 hours) and temperature (80–100°C) must be optimized to avoid side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and chloropentyl chain protons (δ 1.5–3.5 ppm). Coupling constants (e.g., J = 7–8 Hz for imidazole protons) confirm regiochemistry .
  • IR Spectroscopy : Absorbances at 1722 cm⁻¹ (C=O stretch) and 765 cm⁻¹ (C-Cl stretch) validate functional groups .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 minutes) resolve impurities. Expected [M+H]+ ion: m/z 265.1 .

Q. How do π-π stacking interactions and hydrogen bonding influence the crystallographic packing of this compound derivatives?

Methodological Answer:

  • π-π Stacking : Parallel aromatic ring interactions (average distance: 3.33 Å) between imidazo[1,5-a]pyridine cores dominate crystal packing. These interactions stabilize supramolecular assemblies, as observed in cadmium chloride complexes .
  • Hydrogen Bonding : C-H···N and C-H···π interactions (2.8–3.1 Å) further stabilize the lattice. X-ray diffraction (XRD) studies reveal that bulky substituents (e.g., chloropentyl) reduce stacking efficiency by 15–20% compared to smaller groups .

Implications : Substituent size and electronic effects (e.g., electron-withdrawing Cl) modulate intermolecular forces, impacting solubility and bioavailability .

Q. What strategies can resolve contradictions in biological activity data for imidazo[1,5-a]pyridine derivatives with varying substituents?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from substituent-dependent target specificity. Resolution strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., alkyl chain length, halogen position) and evaluation against standardized assays (e.g., HeLa cell cytotoxicity). For example, 5-Chloropentyl derivatives show 3-fold higher IC50 values in cancer cells compared to methyl-substituted analogs .
  • Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like PARG (poly-ADP-ribose glycohydrolase), which is implicated in cancer . Validate via enzyme inhibition assays (e.g., NAD+ depletion monitoring) .

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Gaussian 09 at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps (e.g., 4.2 eV for 5-Chloropentyl derivatives), correlating with fluorescence quantum yields (Φ = 0.32) observed in blue-emitting analogs .
  • Reactivity Predictions : Natural Bond Orbital (NBO) analysis identifies nucleophilic sites (e.g., N3 position) prone to electrophilic attack, guiding functionalization strategies .

Applications : Predicted electron-withdrawing effects of the chloropentyl group enhance stability in catalytic systems (e.g., Rh-carbene complexes) by 40% compared to unsubstituted analogs .

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